molecular formula C25H39N3O5 B1676565 Z-LL-Nva-CHO CAS No. 133407-86-0

Z-LL-Nva-CHO

カタログ番号 B1676565
CAS番号: 133407-86-0
分子量: 461.6 g/mol
InChIキー: QEJRGURBLQWEOU-FKBYEOEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z-LL-Nva-CHO, also known as MG-115, is a potent and reversible inhibitor of proteasome, with K i s of 21 nM and 35 nM for 20S and 26S proteasome, respectively . It specifically inhibits the chymotrypsin-like activity of the proteasome and induces p53-dependent apoptosis .


Synthesis Analysis

While specific synthesis details for Z-LL-Nva-CHO were not found, it’s worth noting that metabolic engineering of CHO cells has been explored for the development of a robust protein production platform .


Molecular Structure Analysis

Z-LL-Nva-CHO contains a total of 72 bonds; 33 non-H bonds, 10 multiple bonds, 15 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aldehyde .


Chemical Reactions Analysis

MG-115 is a potent, reversible peptide aldehyde inhibitor of proteasome chymotrypsin-like and caspase-like activities. It induces p53 dependent apoptosis. Blockade of proteasomal degradation by MG115 can activate autophagy .


Physical And Chemical Properties Analysis

Z-LL-Nva-CHO has a molecular weight of 461.6 g/mol . It is a solid substance and its solubility is ≥23.08 mg/mL in DMSO, insoluble in H2O, and ≥26.5 mg/mL in EtOH .

科学的研究の応用

Proteasome Inhibition

MG-115 is a potent, reversible proteasome inhibitor . It specifically inhibits the chymotrypsin-like activity of the proteasome . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting this process, MG-115 can affect various cellular processes.

Induction of Apoptosis

MG-115 has been shown to induce apoptosis in Rat-1 and PC12 cells via a p53-dependent pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the health of organisms by eliminating old cells, unnecessary cells, and unhealthy cells.

Activation of Autophagy

The ubiquitin-proteasome system (UPS) and autophagy serve as two complementary, reciprocally regulated protein degradation systems. Blockade of UPS by MG-115 activates autophagy . Autophagy is a cellular process used to remove unnecessary or dysfunctional components. It allows the orderly degradation and recycling of cellular components.

Inhibition of Cathepsins and Calpains

MG-115 can also inhibit cathepsins and calpains . Cathepsins are proteases found in all animals as well as other organisms, and have a vital role in mammalian cellular turnover. Calpains are a family of calcium-dependent cysteine proteases involved in signal transduction in a variety of cellular processes.

Reduction of Ubiquitinated Protein Degradation

MG-115 reduces degradation of ubiquitinated proteins . Ubiquitination is a process by which proteins are marked for degradation within a cell. The reduction of this process means that more of these proteins can accumulate within the cell.

Blockage of Proteolytic Conversion of Protein Precursors

MG-115 blocks the proteolytic conversion of protein precursors . This means that it can prevent the conversion of these precursors into the active form of the protein.

作用機序

The mechanism of action of Z-LL-Nva-CHO involves the inhibition of the proteasome’s chymotrypsin-like activity . This inhibition can lead to the activation of autophagy .

特性

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJRGURBLQWEOU-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432100
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133407-86-0
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of MG-115?

A1: MG-115 primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]

Q2: How does MG-115 interact with the proteasome?

A2: MG-115 binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]

Q3: Does MG-115 affect other proteolytic enzymes besides the proteasome?

A3: While MG-115 demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]

Q4: What are the downstream effects of proteasome inhibition by MG-115?

A4: Proteasome inhibition by MG-115 triggers a cascade of events, including:

  • Accumulation of polyubiquitinated proteins. []
  • Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
  • Activation of stress response pathways. []
  • Potential induction of apoptosis in specific cell types. [, , ]

Q5: What is the molecular formula and weight of MG-115?

A5: The molecular formula of MG-115 is C22H35N3O5, and its molecular weight is 421.53 g/mol. []

Q6: Is there spectroscopic data available for MG-115?

A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []

Q7: How does the structure of MG-115 contribute to its proteasome inhibitory activity?

A7: The peptide-like structure of MG-115, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]

Q8: In which biological systems and disease models has MG-115 been studied?

A8: MG-115 has been explored in a range of biological systems, including:

  • Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
  • Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
  • Sea urchin fertilization. []
  • Plant stress responses. []
  • Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]

Q9: Can MG-115 be used to study protein degradation pathways?

A9: Yes, MG-115 is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize MG-115 to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]

Q10: What are the limitations of using MG-115 in research and potential therapeutic applications?

A10: Despite its utility, MG-115 has limitations:

  • Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
  • Toxicity: High doses or prolonged exposure to MG-115 may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
  • Resistance: As with many therapeutic agents, the development of resistance to MG-115 is a possibility that requires further research and potential strategies to overcome. []

Q11: What are the key areas for future research on MG-115?

A11: Several research avenues warrant further exploration:

  • Comprehensive understanding of its SAR: Investigating how structural modifications to MG-115 impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
  • Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to MG-115 and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
  • Improving its pharmacological properties: Research focusing on enhancing MG-115's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
  • Exploring its potential in combination therapies: Investigating the efficacy of MG-115 in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []

試験管内研究製品の免責事項と情報

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